molecular formula C18H21ClN4O2 B2463500 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide CAS No. 1396878-00-4

2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide

Cat. No. B2463500
CAS RN: 1396878-00-4
M. Wt: 360.84
InChI Key: ZHWFUMSCKRUGAO-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have wide-ranging applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each of which needs to be optimized for yield and purity .

Scientific Research Applications

Anti-Fibrotic Activity

The compound has shown promise as an anti-fibrotic agent. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic effects, inhibiting collagen expression and hydroxyproline content in vitro. These findings suggest that these compounds could be developed as novel anti-fibrotic drugs.

Synthesis of Heterocyclic Compounds

The pyrimidine moiety in this compound serves as a privileged structure in medicinal chemistry. Researchers have employed it to design libraries of novel heterocyclic compounds with potential biological activities . Pyrimidine derivatives have been explored for antimicrobial, antiviral, antitumor, and other pharmacological properties.

Catalyst-Free Synthesis

The compound’s pyridine and quinoline moieties have been utilized in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . This environmentally friendly technique enables the efficient synthesis of a wide range of these carbamates.

RNA Template-Directed Synthesis

In vitro transcription involves the template-directed synthesis of RNA molecules from engineered DNA templates. The compound’s pyrimidine core could potentially play a role in such processes .

Antimicrobial Properties

While not explicitly studied for this compound, pyrimidine derivatives are known for their antimicrobial activity . Further investigation could reveal its specific antimicrobial potential.

Antiviral Applications

Similarly, pyrimidine-based compounds have demonstrated antiviral properties . Exploring the antiviral effects of this compound could be worthwhile.

Mechanism of Action

If the compound has biological activity, studies would be needed to determine its mechanism of action. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-18(2,25-15-7-5-13(19)6-8-15)16(24)22-14-11-20-17(21-12-14)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWFUMSCKRUGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN=C(N=C1)N2CCCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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